molecular formula C6H16Cl2N2O B2777928 1,4-Diazepan-6-ol CAS No. 28795-81-5

1,4-Diazepan-6-ol

Cat. No.: B2777928
CAS No.: 28795-81-5
M. Wt: 203.11
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazepan-6-ol is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diazepan-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSQITZGUTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-81-5
Record name 1,4-diazepan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Diazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

1,4-Diazepan-6-ol is a saturated seven-membered heterocyclic compound containing two nitrogen atoms and a hydroxyl group. As a functionalized diazepane, it represents a core scaffold of significant interest in medicinal chemistry and drug development, where related structures are known for their diverse biological activities.[1] The precise structural confirmation and purity assessment of such molecules are paramount for any research or development application. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 1,4-diazepan-6-ol. In the absence of a consolidated public database for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of 1,4-diazepan-6-ol and similar heterocyclic compounds. We will not only present the predicted data but also explain the causality behind the experimental choices and protocols required to generate high-fidelity, self-validating results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[2][3] It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1,4-diazepan-6-ol, the structure suggests a plane of symmetry passing through the C6-O bond and bisecting the C2-C3 and N1-N4 bonds. This symmetry simplifies the spectrum by making certain protons chemically equivalent.

Structural Analysis for Proton Environments:

  • N-H Protons (H-a): The two protons on the secondary amines (N1 and N4) are equivalent. Their chemical shift can be variable and concentration-dependent, often appearing as a broad signal.

  • O-H Proton (H-b): The single proton of the hydroxyl group is unique. Like the N-H protons, its signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature.

  • C6-H Proton (H-c): The single proton attached to the carbon bearing the hydroxyl group (C6) is in a unique environment. It will be deshielded by the adjacent oxygen atom.

  • C5/C7 Protons (H-d): The two axial and two equatorial protons on the carbons adjacent to C6 (C5 and C7) are equivalent to each other due to symmetry. They are adjacent to both a nitrogen atom and the CH(OH) group.

  • C2/C3 Protons (H-e): The two axial and two equatorial protons on the carbons adjacent to the nitrogen atoms (C2 and C3) are also equivalent.

Table 1: Predicted ¹H NMR Data for 1,4-Diazepan-6-ol (in DMSO-d₆)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-a (N-H) ~2.0 - 3.5 Broad Singlet (s) 2H Exchangeable protons on secondary amines.
H-b (O-H) ~4.0 - 5.0 Broad Singlet (s) 1H Exchangeable proton on the secondary alcohol.
H-c (CH-OH) ~3.5 - 4.0 Multiplet (m) 1H Deshielded by the hydroxyl group; coupled to H-d protons.
H-d (CH₂-CHOH) ~2.7 - 3.2 Multiplet (m) 4H Adjacent to both a nitrogen and the CH(OH) group; coupled to H-c and H-e.

| H-e (CH₂-NH) | ~2.5 - 3.0 | Multiplet (m) | 4H | Adjacent to a nitrogen atom; coupled to H-d. |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. DMSO-d₆ is chosen as a solvent to allow for the observation of exchangeable N-H and O-H protons.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the molecular symmetry of 1,4-diazepan-6-ol, we expect to see three distinct signals.

Table 2: Predicted ¹³C NMR Data for 1,4-Diazepan-6-ol

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale
C6 ~65 - 75 Carbon atom bonded to the electron-withdrawing hydroxyl group, resulting in significant deshielding.
C5, C7 ~50 - 60 Carbon atoms adjacent to both a nitrogen and the C6 carbon.

| C2, C3 | ~45 - 55 | Carbon atoms adjacent to the nitrogen atoms. |

C. Self-Validating Experimental Protocol for NMR Acquisition

The causality behind this protocol is to ensure high-resolution data, accurate integration for quantification, and the clear observation of all expected signals, including exchangeable protons.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1,4-diazepan-6-ol. The precise mass is critical for any potential future quantitative NMR (qNMR) analysis.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to slow down the exchange rate of N-H and O-H protons, allowing for their observation.

    • Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0.00 ppm) for accurate referencing.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5-10 minutes to prevent signal drift.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is a prerequisite for accurate multiplicity analysis.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum with a 90° pulse angle and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds should be used to ensure complete T1 relaxation for all protons, which is essential for accurate integration.[4]

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm the proposed structure.

D. Visualization: NMR Workflow

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_proc 3. Data Processing cluster_analysis 4. Structural Elucidation Prep1 Weigh 5-10 mg Sample Prep2 Dissolve in 0.7 mL DMSO-d6 Prep1->Prep2 Prep3 Add Internal Standard (TMS) Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Insert Sample Acq2 Acquire 1H Spectrum (32 scans, 5s delay) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024 scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0 ppm) Proc2->Proc3 Analysis1 Analyze Chemical Shifts Proc3->Analysis1 Analysis2 Analyze Integration & Multiplicity Analysis1->Analysis2 Analysis3 Correlate 1H and 13C Data Analysis2->Analysis3

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[5]

A. Predicted IR Spectrum

The structure of 1,4-diazepan-6-ol contains O-H, N-H, C-N, and C-H bonds, each of which will give rise to characteristic absorption bands in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for 1,4-Diazepan-6-ol

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Rationale
Alcohol O-H Stretch 3200 - 3600 Strong, Broad The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6]
Amine N-H Stretch 3250 - 3400 Medium, Sharp This peak for the secondary amine will likely overlap with the broad O-H stretch but may be visible as a sharper feature on top of it.[7][8]
Aliphatic C-H Stretch 2850 - 3000 Strong, Sharp Characteristic of sp³ C-H bonds in the diazepane ring.
Amine N-H Bend 1550 - 1650 Medium Bending vibration for the secondary amine.
Aliphatic C-N Stretch 1020 - 1250 Medium-Strong Corresponds to the stretching of the C-N bonds within the heterocyclic ring.

| Alcohol C-O | Stretch | 1000 - 1260 | Strong | A strong absorption indicating the presence of the C-O single bond of the secondary alcohol. |

B. Self-Validating Experimental Protocol for IR Acquisition

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is a modern, efficient method requiring minimal sample preparation and ensuring excellent sample-to-crystal contact for a high-quality, reproducible spectrum.

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This self-validating step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to provide a clean spectrum of only the analyte.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of solid 1,4-diazepan-6-ol directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and comparing them to the expected values in Table 3.

C. Visualization: IR Analysis Workflow

IR_Workflow Start Start: Clean ATR Crystal Background Collect Background Spectrum (Measures Air + Instrument) Start->Background Sample Apply Solid Sample to Crystal Background->Sample Self-Validating Step Pressure Apply Consistent Pressure Sample->Pressure Collect Collect Sample Spectrum (16-32 Scans) Pressure->Collect Process Automatic Background Subtraction Collect->Process Analyze Analyze Spectrum: Identify Functional Group Peaks Process->Analyze End End: Confirm Structure Analyze->End

Caption: Workflow for functional group analysis using ATR-FTIR.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

A. Predicted Mass Spectrum (Electron Ionization)

For a volatile molecule like 1,4-diazepan-6-ol, Electron Ionization (EI) is a common method. The Nitrogen Rule is a key principle in the MS of amines; it states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

  • Molecular Formula: C₅H₁₂N₂O

  • Exact Mass: 116.0950 g/mol

  • Molecular Ion Peak [M]⁺•: We predict a molecular ion peak at m/z = 116 . As per the Nitrogen Rule, the even mass supports the presence of two nitrogen atoms. The molecular ion peak for acyclic amines can be weak, but for cyclic amines, it is often more discernible.[10]

Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12] This results in a resonance-stabilized iminium cation, which is often the base peak (most intense peak) in the spectrum.

  • Alpha-Cleavage: Cleavage of the C5-C6 or C7-C6 bond would lead to the opening of the ring and the formation of a stable iminium ion.

  • Loss of Water: Alcohols frequently lose a water molecule (18 Da) from the molecular ion, leading to an [M-18]⁺• peak.

  • Loss of an Ethylamine Radical: Cleavage at the C2-C3 and C7-N1 bonds could lead to the loss of a C₂H₅N radical (43 Da).

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 1,4-Diazepan-6-ol

m/z Value Proposed Fragment Rationale
116 [C₅H₁₂N₂O]⁺• Molecular Ion [M]⁺•
98 [C₅H₁₀N₂]⁺• Loss of H₂O from the molecular ion.
86 [C₄H₈N₂]⁺• Alpha-cleavage and loss of CH₂O.
73 [C₃H₇N₂]⁺ Ring fragmentation.
57 [C₃H₇N]⁺ Alpha-cleavage leading to a stable iminium ion fragment.

| 44 | [C₂H₆N]⁺ | Common fragment from alpha-cleavage in ethylamine moieties. |

B. Self-Validating Experimental Protocol for MS Acquisition

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS), where the GC provides separation based on boiling point and polarity, ensuring that the mass spectrum obtained is from a pure compound. This chromatographic separation is a self-validating feature.

  • Sample Preparation:

    • Prepare a dilute solution of 1,4-diazepan-6-ol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to ~250 °C to ensure rapid volatilization of the sample.

    • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This temperature gradient separates compounds based on their boiling points.

    • MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation of the analyte before it enters the mass spectrometer.

  • Data Acquisition:

    • Inject a small volume (1 µL) of the sample solution into the GC.

    • The mass spectrometer is typically set to scan over a mass range of m/z 40-400.

    • The ionization source is set to standard EI at 70 eV.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to find the retention time of the analyte peak.

    • Extract the mass spectrum corresponding to this peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it with the predicted fragments in Table 4 to confirm the structure.

C. Visualization: GC-MS Analysis Workflow

MS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation (Validation) cluster_ms 3. MS Detection cluster_analysis 4. Data Analysis Prep Prepare Dilute Solution (~1 mg/mL in Methanol) Inject Inject 1 µL into GC Prep->Inject Separate Separate by Boiling Point (Temperature Ramp) Inject->Separate Ionize Ionize with 70 eV Electrons (EI) Separate->Ionize Transfer Line Detect Detect Fragments (m/z 40-400) Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Extract Extract Mass Spectrum of Peak TIC->Extract Analyze Identify Molecular Ion & Fragmentation Pattern Extract->Analyze

Caption: Workflow for GC-MS based molecular weight and structural analysis.

Conclusion

The comprehensive structural elucidation of 1,4-diazepan-6-ol relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, namely the alcohol (O-H) and secondary amine (N-H) moieties. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides further structural validation through predictable fragmentation patterns, governed by principles like the Nitrogen Rule and alpha-cleavage. The protocols and predicted data outlined in this guide serve as a robust framework for any researcher undertaking the synthesis, purification, or analysis of this compound, ensuring data integrity through scientifically sound, self-validating methodologies.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Journal of Cannabis Research. (n.d.). Diazepam Quantification in Street Tablets Using Benchtop 1H qNMR Spectroscopy. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

physical properties of 1,4-diazepan-6-ol (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 1,4-diazepan-6-ol , a critical hydrophilic scaffold in medicinal chemistry.

Physicochemical Profiling, Solubility Dynamics, and Experimental Handling

Chemical Identity & Structural Significance[1][2][3][4][5][6][7][8]

1,4-Diazepan-6-ol (also known as 6-hydroxy-1,4-diazepane or "Dazol") is a seven-membered heterocyclic diamine featuring a secondary hydroxyl group. It serves as a high-value bifunctional linker in drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) and metal chelation ligands, due to its ability to enhance aqueous solubility and introduce defined spatial geometry.

Parameter Data
IUPAC Name 1,4-Diazepan-6-ol
CAS Number (Free Base) 28795-81-5
CAS Number (2HCl Salt) 1951445-01-4
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
SMILES OC1CNCCNC1
Structural Class Homopiperazine derivative; 7-membered heterocycle

Physical Properties: Melting Point & State

Unlike rigid aromatic scaffolds, 1,4-diazepan-6-ol exhibits complex solid-state behavior due to its conformational flexibility and high hydrogen-bonding potential.

Melting Point Data

The physical state of 1,4-diazepan-6-ol is highly dependent on its protonation state. The free base is difficult to isolate as a crystalline solid due to hygroscopicity, whereas its salts are stable, high-melting solids.

Form Melting Point (Experimental) Physical Description Handling Note
Free Base Not Distinct (Oil/Low-MP Solid)Viscous, hygroscopic oil or semi-solid.Rapidly absorbs atmospheric moisture/CO₂. Store under inert gas.
Dihydrochloride (2HCl) > 250 °C (dec.) White crystalline powder.Preferred form for storage and weighing.
Dihydrobromide (2HBr) ~142 K (Crystal Structure) Orthorhombic crystals.[1]Used primarily for X-ray diffraction studies [1].
1,4-Ditosyl Derivative 131–135 °C White solid.Common intermediate for purification/characterization.
Solubility Profile

The molecule is amphoteric but predominantly basic. Its solubility is governed by the ionization of the two secondary amines and the polarity of the hydroxyl group.

  • Aqueous Solubility: Miscible / Highly Soluble.

    • Mechanism:[2] The free base forms extensive hydrogen bond networks with water. At physiological pH (7.4), the molecule exists in equilibrium between mono- and di-cationic species, ensuring high water solubility.

  • Organic Solubility:

    • Soluble: Methanol, Ethanol, DMSO, DMF.

    • Sparingly Soluble: Dichloromethane (DCM), Chloroform (unless derivatized).

    • Insoluble: Hexanes, Diethyl Ether.

Acid-Base Dissociation (pKa)

Understanding the pKa is critical for predicting ionization at physiological pH.

  • pKa₁ (N1): 6.01 (First deprotonation of the diprotonated species)

  • pKa₂ (N4): 9.05 (Second deprotonation)[1]

  • Implication: At pH 7.4, the molecule exists primarily as a monocation , which aids in membrane permeability relative to the dication, while retaining high aqueous solubility [1].

Experimental Protocols

Handling & Storage (Self-Validating Protocol)

Objective: Prevent degradation via oxidation or carbamate formation (reaction with atmospheric CO₂).

  • Receipt: Upon receipt, verify the form. If 2HCl salt, store at RT in a desiccator. If free base, store at -20°C under Argon.

  • Free Base Generation (In situ): Do not isolate the free base for storage. Generate it immediately before use:

    • Suspend 1,4-diazepan-6-ol·2HCl in anhydrous Methanol.

    • Add 2.2 equivalents of Sodium Methoxide (NaOMe) or DBU.

    • Stir for 30 mins; filter off the NaCl precipitate.

    • Use the filtrate directly in nucleophilic substitution reactions.

Synthesis Workflow (Dibenzyl Route)

The most robust synthesis involves the cyclization of protected amines to avoid polymerization.

Synthesis Start 1,3-Dibromopropan-2-ol + N,N'-Dibenzylethylenediamine Step1 Cyclization (Toluene, Reflux, 48h) Start->Step1 Inter 1,4-Dibenzyl-1,4-diazepan-6-ol (Stable Intermediate) Step1->Inter Yield ~70% Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final 1,4-Diazepan-6-ol (Free Base) Step2->Final Salt Conversion to 2HCl (HCl in Dioxane) Final->Salt Stabilization

Figure 1: Synthetic pathway for the production of stable 1,4-diazepan-6-ol salts [2].

Structural & Property Visualization

The following diagram illustrates the ionization states of 1,4-diazepan-6-ol across the pH scale, crucial for optimizing extraction and purification methods.

Ionization cluster_0 Purification Strategy Acid pH < 6.0 Dication (+2) (Soluble in Water) Neutral pH 6.0 - 9.0 Monocation (+1) (Physiological Species) Acid->Neutral pKa1 = 6.01 Base pH > 9.0 Free Base (Neutral) (Extractable into DCM/CHCl3) Neutral->Base pKa2 = 9.05

Figure 2: pH-dependent ionization states. Extraction of the free base is optimal at pH > 10.

References

  • Liu, X., et al. (2019). HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide redetermined. IUCrJ / PubMed Central .

  • Saari, W. S., et al. (1971). Synthesis and evaluation of 6-hydroxy-1,4-diazepane derivatives. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). 1,4-Diazepan-6-ol.[3][4][5][2][6][7][8][9] National Center for Biotechnology Information .

  • Mind.edu.jm Chemical Database. (2024). 1,4-Diazepan-6-ol dihydrochloride specifications.

Sources

The Unexplored Therapeutic Potential of 1,4-Diazepan-6-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territory in Drug Discovery

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into a promising yet largely uncharted area of medicinal chemistry: the potential biological activities of 1,4-diazepan-6-ol derivatives. Following an exhaustive review of the current scientific literature, it is evident that this specific chemical scaffold remains a frontier in drug discovery, with a notable absence of dedicated research. This guide, therefore, serves a dual purpose. Firstly, it transparently acknowledges this knowledge gap. Secondly, and more importantly, it provides a robust framework for initiating research in this area. By leveraging the extensive knowledge of the parent 1,4-diazepine and 1,4-benzodiazepine structures, we can logically infer potential therapeutic avenues and design rigorous experimental workflows to explore them. This document is structured not as a rigid protocol, but as a dynamic blueprint to inspire and guide the scientific journey into the therapeutic possibilities of 1,4-diazepan-6-ol derivatives.

I. The 1,4-Diazepine Core: A Privileged Scaffold in Medicinal Chemistry

The seven-membered 1,4-diazepine ring is a cornerstone of numerous biologically active compounds.[1][2] Its inherent structural flexibility and capacity for diverse substitutions have made it a "privileged scaffold" in the design of therapeutics targeting a wide array of biological processes. The fusion of a benzene ring to this core gives rise to the well-known 1,4-benzodiazepines, a class of drugs that has revolutionized the treatment of anxiety, seizures, and other central nervous system (CNS) disorders.[3][4]

The introduction of a hydroxyl (-OH) group at the 6-position of the 1,4-diazepan ring, creating the 1,4-diazepan-6-ol scaffold, presents an intriguing modification. This polar functional group has the potential to significantly alter the physicochemical properties of the molecule, including its solubility, lipophilicity, and ability to form hydrogen bonds. These changes, in turn, could profoundly influence the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic interactions with biological targets.

II. Postulated Biological Activities of 1,4-Diazepan-6-ol Derivatives: An Evidence-Based Extrapolation

While direct experimental data on 1,4-diazepan-6-ol derivatives is scarce, we can formulate compelling hypotheses about their potential biological activities by examining the well-established pharmacology of the broader 1,4-diazepine and benzodiazepine families.

A. Central Nervous System (CNS) Modulation

The most prominent and extensively studied activity of 1,4-benzodiazepines is their modulation of the central nervous system.[5] This activity is primarily mediated through the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3]

  • Anxiolytic and Sedative-Hypnotic Potential: It is highly probable that 1,4-diazepan-6-ol derivatives will exhibit anxiolytic and sedative-hypnotic properties. The core diazepine structure is fundamental for binding to the benzodiazepine site on the GABA-A receptor. The hydroxyl group at the 6-position could influence the binding affinity and selectivity for different GABA-A receptor subtypes, potentially leading to a more favorable therapeutic profile with reduced side effects such as sedation or dependence.

  • Anticonvulsant Activity: Many 1,4-benzodiazepine derivatives are potent anticonvulsants.[5] This activity is also linked to the enhancement of GABAergic inhibition. It is reasonable to hypothesize that 1,4-diazepan-6-ol derivatives could possess anticonvulsant properties, and the hydroxyl group may modulate their potency and duration of action.

GABA_A_Receptor_Modulation cluster_GABA_A GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A α β γ α β Influx Increased Cl- Influx GABA_A->Influx Channel Opening GABA GABA GABA->GABA_A:f1 Binds to α/β interface BZD 1,4-Diazepan-6-ol Derivative BZD->GABA_A:f2 Binds to α/γ interface (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition caption Fig. 1: Hypothesized GABA-A Receptor Modulation

Caption: Hypothesized GABA-A Receptor Modulation by 1,4-Diazepan-6-ol Derivatives.

B. Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of various 1,4-diazepine derivatives.[2] The mechanism of action is often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The introduction of a hydroxyl group in the 1,4-diazepan-6-ol scaffold could enhance these properties by facilitating interactions with microbial targets.

C. Anticancer Activity

The anticancer potential of 1,4-benzodiazepines is an emerging area of research.[6] Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms are diverse and may involve targeting peripheral benzodiazepine receptors (PBRs), which are overexpressed in some tumors, or interfering with cell signaling pathways. The hydroxyl group of 1,4-diazepan-6-ol derivatives could be a key pharmacophoric feature for interaction with specific targets in cancer cells.

III. A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized biological activities of novel 1,4-diazepan-6-ol derivatives, a systematic and rigorous experimental approach is essential. The following protocols provide a starting point for researchers in this field.

A. Synthesis of 1,4-Diazepan-6-ol Derivatives

The synthesis of the 1,4-diazepan-6-ol core and its subsequent derivatization is the first critical step. A plausible synthetic route could involve the cyclization of a suitably protected amino alcohol with a diamine, followed by deprotection and functionalization.

Synthesis_Workflow Start Starting Materials (e.g., Protected Amino Alcohol, Diamine) Cyclization Cyclization Reaction Start->Cyclization Protection Protection/Deprotection Steps Cyclization->Protection Purification1 Purification and Characterization (NMR, MS, HPLC) Protection->Purification1 Core 1,4-Diazepan-6-ol Core Purification1->Core Derivatization Derivatization Reactions (N-alkylation, N-arylation, etc.) Core->Derivatization Purification2 Purification and Characterization (NMR, MS, HPLC) Derivatization->Purification2 Final Library of 1,4-Diazepan-6-ol Derivatives Purification2->Final caption Fig. 2: General Synthetic Workflow

Caption: A general workflow for the synthesis of a library of 1,4-diazepan-6-ol derivatives.

B. In Vitro Biological Screening

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds for a range of biological activities.

1. CNS Activity Screening:

  • GABA-A Receptor Binding Assay:

    • Objective: To determine the binding affinity of the compounds to the benzodiazepine site on the GABA-A receptor.

    • Methodology:

      • Prepare synaptic membrane fractions from rat or mouse brain tissue.

      • Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) in the presence of varying concentrations of the test compounds.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

2. Antimicrobial Activity Screening:

  • Broth Microdilution Assay:

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

    • Methodology:

      • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

      • Inoculate each well with a standardized suspension of the microbial strain.

      • Incubate the plates under appropriate conditions (temperature, time).

      • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

3. Anticancer Activity Screening:

  • MTT Assay:

    • Objective: To assess the cytotoxicity of the compounds against a panel of human cancer cell lines.

    • Methodology:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

      • Calculate the IC₅₀ values (the concentration of the compound that inhibits cell viability by 50%).

C. Data Presentation

The quantitative data from these in vitro assays should be summarized in a clear and concise tabular format for easy comparison of the activities of the different derivatives.

DerivativeGABA-A Binding IC₅₀ (nM)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7 Cells
Compound 11503225
Compound 2751612
Compound 3200>6450
Control (e.g., Diazepam) (e.g., Ciprofloxacin) (e.g., Doxorubicin)

IV. Future Directions and Concluding Remarks

The exploration of 1,4-diazepan-6-ol derivatives represents a compelling opportunity in drug discovery. The lack of existing research in this specific area means that any new findings will be highly novel and could pave the way for the development of a new class of therapeutics. The logical starting point is the synthesis of a focused library of these compounds and their systematic evaluation in the biological assays outlined in this guide. Promising lead compounds can then be further investigated through more detailed mechanistic studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

As we stand on the precipice of this unexplored chemical space, a collaborative and multi-disciplinary approach will be paramount. The insights gained from such endeavors will not only expand our understanding of the structure-activity relationships of diazepine scaffolds but also hold the potential to deliver novel medicines that address unmet medical needs.

V. References

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology, 16 Suppl 2(Suppl 2), 231S–244S.

  • Kaur, R., Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[1]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). 1,4-Benzodiazepines: a new profile of an old scaffold. Mini reviews in medicinal chemistry, 10(12), 1191–1207.

  • Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148.

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204.

  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert opinion on investigational drugs, 14(5), 601–618.

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.

  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of medicinal chemistry, 22(1), 1–7.

  • Kumar, R., & Joshi, Y. C. (2016). A review on synthesis and biological activities of 1, 4-diazepine derivatives. Der Pharma Chemica, 8(1), 220-234.

  • Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2013). A review on chemistry and biological significance of 1, 4-diazepines. International Journal of Pharmaceutical Sciences and Research, 4(2), 554.

  • Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., & Zappala, M. (1998). 1,4-Benzodiazepines as anticonvulsant agents. Current medicinal chemistry, 5(6), 473–492.

  • De Sarro, G., Chimirri, A., Grasso, S., & De Sarro, A. (1996). 1,4-Benzodiazepine derivatives as anticonvulsant agents in DBA/2 mice. General pharmacology, 27(8), 1335–1340.

  • Lader, M. (2011). Benzodiazepines revisited--will we ever learn?. Addiction (Abingdon, England), 106(12), 2086–2109.

  • Kumar, D., & Kumar, N. (2018). Benzodiazepine-based compounds in the design and discovery of anticancer drugs. Future medicinal chemistry, 10(2), 225–245.

Sources

1,4-Diazepan-6-ol: A Versatile Homopiperazine Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 1,4-diazepan-6-ol , a privileged heterocyclic scaffold in drug discovery.

Executive Summary

1,4-Diazepan-6-ol (also known as 6-hydroxyhomopiperazine) represents a strategic expansion of the piperazine pharmacophore. By introducing a 7-membered ring (homopiperazine) and a C6-hydroxyl handle, this scaffold offers researchers a unique combination of conformational flexibility, enhanced water solubility, and orthogonal functionalization points. Unlike the rigid piperazine ring, the diazepane core adopts a twist-boat conformation, allowing for unique binding vectors in kinase and GPCR pockets.

This guide provides a validated synthetic workflow, structural analysis, and functionalization strategies for integrating 1,4-diazepan-6-ol into high-value bioactive molecules.

Part 1: Structural & Physicochemical Analysis[1]

Core Architecture

The 1,4-diazepane ring consists of a seven-membered cycle with two nitrogen atoms separated by an ethylene bridge (C2–C3) and a propylene bridge (C5–C6–C7). The hydroxyl group at position 6 renders the molecule a functionalized secondary diamine .

  • Symmetry: The core molecule (unsubstituted) possesses a plane of symmetry passing through C6 and the midpoint of the C2–C3 bond. Consequently, 1,4-diazepan-6-ol is achiral (meso-like architecture). However, asymmetric substitution at N1 or N4 desymmetrizes the molecule, creating a chiral center at C6.

  • Basicity: The secondary amines are highly basic (predicted pKa₁ ~9.8, pKa₂ ~5.5), typically requiring isolation as a dihydrochloride salt (CAS: 1951445-01-4).

  • Conformation: Unlike the chair-form piperazine, the diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility is advantageous for "induced fit" binding mechanisms.

Quantitative Profile
PropertyValue (Predicted/Exp)Relevance
Formula C₅H₁₂N₂OLow MW fragment (<150 Da)
MW (Free Base) 116.16 g/mol High ligand efficiency potential
ClogP -1.2 to -0.8Enhances aqueous solubility of lipophilic payloads
H-Bond Donors 3 (2 NH, 1 OH)Multiple vector interactions
H-Bond Acceptors 3
Topological Polar Surface Area ~45 ŲGood permeability profile

Part 2: Validated Synthesis Protocol

The most robust route to 1,4-diazepan-6-ol involves the double alkylation of a protected diamine with epichlorohydrin, followed by deprotection. This method avoids the polymerization often seen when using unprotected ethylenediamine.

Reaction Logic Diagram (DOT)

SynthesisPath SM1 N,N'-Dibenzylethylenediamine Inter1 Intermediate: Chlorohydrin Adduct SM1->Inter1 Alkylation (MeOH, Δ) SM2 Epichlorohydrin SM2->Inter1 Cyclic 1,4-Dibenzyl-1,4-diazepan-6-ol (Protected Scaffold) Inter1->Cyclic Cyclization (Base/Heat) Final 1,4-Diazepan-6-ol (Dihydrochloride) Cyclic->Final Hydrogenolysis (H2, Pd/C, HCl)

Caption: Figure 1. Convergent synthesis of 1,4-diazepan-6-ol via the epichlorohydrin cyclization route.

Step-by-Step Protocol
Step 1: Cyclization to 1,4-Dibenzyl-1,4-diazepan-6-ol

Principle: N,N'-Dibenzylethylenediamine acts as a 1,2-bis-nucleophile attacking epichlorohydrin. The benzyl groups prevent over-alkylation and ensure solubility.

  • Reagents: N,N'-Dibenzylethylenediamine (1.0 equiv), Epichlorohydrin (1.0 equiv), Methanol (solvent).

  • Procedure:

    • Dissolve N,N'-dibenzylethylenediamine in Methanol (0.5 M).

    • Add Epichlorohydrin dropwise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours (opening of epoxide).

    • Heat to reflux (60–65°C) for 12–16 hours. Note: Some protocols add a base (e.g., NaOH) in the second phase to facilitate the displacement of the chloride by the second amine.

  • Workup:

    • Concentrate solvent.

    • Partition residue between DCM and 1N NaOH.

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Purification: Silica gel chromatography (Gradient: Hexanes to EtOAc).

  • Checkpoint: The product (CAS 389062-84-4) should show a clean singlet for the methine proton at C6 (~3.8-4.0 ppm) and benzyl signals in ¹H NMR.

Step 2: Global Deprotection

Principle: Hydrogenolysis cleaves the benzyl groups, leaving the secondary amines and the alcohol intact.

  • Reagents: 1,4-Dibenzyl-1,4-diazepan-6-ol, 10% Pd/C (10 wt% loading), Methanol, conc. HCl (2.5 equiv).

  • Procedure:

    • Dissolve substrate in Methanol. Add HCl (to form the salt and prevent catalyst poisoning by free amines).

    • Add Pd/C catalyst under Argon.

    • Stir under H₂ atmosphere (balloon pressure or 30 psi Parr shaker) for 12–24 hours at RT.

  • Workup:

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate to dryness.

    • Triturate with ether/ethanol to obtain 1,4-diazepan-6-ol dihydrochloride as a white solid.

Part 3: Functionalization & Applications

The 1,4-diazepan-6-ol scaffold offers three distinct vectors for modification: two nucleophilic nitrogens (N1, N4) and one hydroxyl group (O6).

Orthogonal Functionalization Strategy

To selectively functionalize this symmetric core, statistical methods or protective group strategies are required.

  • Symmetric N-Alkylation: Reaction with 2 equivalents of alkyl halide yields N1,N4-disubstituted analogs (e.g., bis-benzyl for chelators).

  • Asymmetric N-Alkylation: Requires limiting reagent (0.9 equiv) or solid-phase synthesis.

  • O-Functionalization: The C6-OH is secondary and sterically accessible. It can be etherified (NaH/RX) or esterified, but N-protection is mandatory (e.g., Boc-protection) to prevent N-alkylation/acylation.

Medicinal Chemistry Applications[1][2][3][4][5][6]

1. Solubility Modulator: Replacing a piperazine linker with 1,4-diazepan-6-ol often improves aqueous solubility due to the hydrophilic -OH group and the disruption of crystal packing by the non-planar 7-membered ring.

2. Radiopharmaceutical Chelators (The "DAZA" Class): Derivatives of 1,4-diazepane are critical in nuclear medicine.[1] The DAZA (1,4-diazepan-6-amine) backbone is a standard for Gallium-68 chelators.[1] The 6-OH variant serves as a precursor to ether-linked chelators or as a modifier to tune the lipophilicity of the radiotracer complex.

3. Kinase Inhibitor Linkers: The scaffold serves as a semi-rigid linker in kinase inhibitors, connecting the hinge-binding motif to the solvent-exposed tail. The 6-OH group can be oriented to pick up specific hydrogen bonds with the ribose-binding pocket residues.

Functionalization Logic Diagram (DOT)

Functionalization cluster_N N-Functionalization cluster_O O-Functionalization (Requires N-Boc) Core 1,4-Diazepan-6-ol N_Alk Reductive Amination (R-CHO, NaBH(OAc)3) Core->N_Alk Direct N_Acyl Amide Coupling (R-COOH, HATU) Core->N_Acyl Direct O_Ether Ether Synthesis (NaH, R-X) Core->O_Ether Step 1: (Boc)2O Step 2: Alkylation O_Ester Prodrug Formation (Acyl Chloride) Core->O_Ester Step 1: (Boc)2O Step 2: Acylation

Caption: Figure 2. Divergent functionalization pathways for the 1,4-diazepan-6-ol core.

References

  • Synthesis of 1,4-Diazepanes: Ludescher, J. et al.[2] "Process for the preparation of 1,4-diazepines."[2][3][4][5] U.S. Patent 4,356,124. (Foundational patent describing cyclization logic).

  • Radiopharmaceutical Applications: Freesmeyer, M. et al. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science, 2024.[1] Link[1]

  • Scaffold Properties: Bédard, A. et al. "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemistry, 2022. (Context on diazepine ring formation). Link

  • Commercial Building Block: 1,4-Dibenzyl-1,4-diazepan-6-ol (CAS 389062-84-4).[6] Advanced ChemBlocks / Fisher Scientific Catalog. Link

Sources

Technical Monograph: 1,4-Diazepan-6-ol as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and pharmaceutical utility of 1,4-diazepan-6-ol , a critical seven-membered heterocyclic scaffold used in modern drug discovery.

Chemical Identity & Nomenclature

1,4-Diazepan-6-ol is a saturated, seven-membered heterocycle containing two nitrogen atoms and a hydroxyl functional group.[1][2] Unlike its unsaturated benzo-fused analogs (e.g., benzodiazepines), this compound serves as a flexible, hydrophilic building block (homopiperazine derivative) for fragment-based drug discovery (FBDD).[3]

ParameterTechnical Specification
CAS Registry Number 28795-81-5 (Free Base)1951445-01-4 (Dihydrochloride Salt)
IUPAC Name 1,4-Diazepan-6-ol
Synonyms 6-Hydroxy-1,4-diazepane; 6-Hydroxyhomopiperazine
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
SMILES OC1CNCCNC1
InChI Key VMJOIXFVKVPLRQ-UHFFFAOYSA-N
Stereochemical Considerations

The carbon at position 6 is a chiral center.[3] While the CAS 28795-81-5 refers to the racemate, enantiopure forms are critical for binding affinity in protein-ligand interactions.

  • (6R)-1,4-Diazepan-6-ol

  • (6S)-1,4-Diazepan-6-ol

Physicochemical Profile

As a secondary diamine with a hydroxyl group, the molecule is highly polar and water-soluble, making it an excellent "solubilizing linker" in lipophilic drug candidates.[3]

PropertyValue (Experimental/Predicted)Significance
Physical State Viscous oil or low-melting solid (hygroscopic)Requires storage under inert gas (Ar/N₂).[3]
pKa (Calculated) ~9.5 (N1/N4 amines)Exists as a dication at physiological pH (7.4).[3]
LogP -1.1 to -0.5Highly hydrophilic; improves oral bioavailability of greasy warheads.[3]
Solubility High in H₂O, MeOH, DMSOIdeal for aqueous-phase combinatorial chemistry.

Synthetic Methodology

The industrial synthesis of 1,4-diazepan-6-ol typically proceeds via a double nucleophilic substitution/cyclization mechanism involving epichlorohydrin and a protected ethylenediamine derivative.

Core Synthetic Pathway (The "Epichlorohydrin Route")

This protocol ensures regioselectivity and prevents polymerization.[3]

Step 1: N-Protection Ethylenediamine is protected (e.g., benzylation) to prevent over-alkylation.[3] Step 2: Cyclization The protected diamine reacts with epichlorohydrin.[3] The epoxide ring opens, followed by an intramolecular cyclization to form the 7-membered ring.[3] Step 3: Deprotection Catalytic hydrogenolysis removes the benzyl groups to yield the free base.[3]

Synthesis Start Ethylenediamine (Precursor) Prot N,N'-Dibenzyl- ethylenediamine Start->Prot Benzyl Chloride NaOH Inter Intermediate: 1,4-Dibenzyl-1,4- diazepan-6-ol Prot->Inter + Epichlorohydrin (Cyclization) Epi Epichlorohydrin Epi->Inter Final Target: 1,4-Diazepan-6-ol Inter->Final H2, Pd/C (Deprotection)

Figure 1: Synthetic pathway for 1,4-diazepan-6-ol via the epichlorohydrin cyclization strategy.

Experimental Protocol: Deprotection of 1,4-Dibenzyl Intermediate

Note: This is a generalized procedure for the final step.

  • Charge: Dissolve 1,4-dibenzyl-1,4-diazepan-6-ol (1.0 eq) in Methanol (0.5 M).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Reaction: Stir under H₂ atmosphere (balloon pressure or 30 psi) at RT for 12–24 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[3]

  • Purification: If necessary, convert to dihydrochloride salt using HCl/dioxane for crystallization.

Applications in Drug Development

The 1,4-diazepan-6-ol scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric constraints that differ from the more common piperazine rings.

A. Linker in PROTACs (Proteolysis Targeting Chimeras)

The 7-membered ring provides a unique bite angle and solubility profile when used as a linker between an E3 ligase ligand and a target protein ligand.[3] The C6-hydroxyl group offers an additional vector for functionalization (e.g., etherification) without disrupting the amine handles.[3]

B. Kinase Inhibitor Scaffolds

Substituted diazepanes mimic the transition state of peptide bonds.[3] The 1,4-diazepan-6-ol core is often derivatized at N1 and N4 to create "bidentate" ligands that span hydrophobic pockets in kinase active sites (e.g., ROCK or JAK inhibitors).

C. GPCR Ligands

The flexibility of the homopiperazine ring allows it to adopt conformations required for binding to G-Protein Coupled Receptors (GPCRs), particularly in histamine (H3/H4) and dopamine receptor antagonists.[3]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

  • Handling: The free base is basic and potentially corrosive.[3] Handle in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator or under nitrogen at 2–8°C.

References

  • Chemical Identity: AA Blocks. (n.d.). 1,4-Diazepan-6-ol (CAS 28795-81-5).[1][2][3] Retrieved from [Link]

  • Crystallography & Structure: PubChem. (2025).[3] Crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide. National Library of Medicine.[3] Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 1,4-Diazepan-6-ol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with precisely controlled three-dimensional orientations is a cornerstone of modern organic synthesis and drug discovery. Within this context, conformationally constrained scaffolds serve as invaluable tools for interrogating biological systems and constructing complex molecular targets. 1,4-Diazepan-6-ol, a saturated seven-membered heterocycle, represents a versatile yet underexplored chiral building block. Its rigidified 1,3-amino alcohol motif offers a unique stereochemical and functional handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the potential applications of 1,4-diazepan-6-ol, complete with detailed experimental protocols to facilitate its adoption in the laboratory.

Introduction to the 1,4-Diazepan-6-ol Scaffold: A Privileged Structure

The 1,4-diazepan-6-ol framework embeds a 1,3-amino alcohol functionality within a seven-membered ring. This structural arrangement confers a degree of conformational rigidity not present in acyclic analogues. The chirality at the C6 position, bearing the hydroxyl group, makes this a valuable scaffold for asymmetric synthesis. The two secondary amine functionalities at positions 1 and 4 can be differentially protected and functionalized, allowing for the stepwise construction of more complex molecules. The 1,4-diazepine core is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including as central nervous system agents.[1][2] While much of the literature focuses on the unsaturated and fused benzodiazepine systems, the saturated 1,4-diazepane scaffold offers a distinct set of stereochemical and electronic properties for exploitation.

Key Structural Features and Potential Advantages:

  • Conformational Constraint: The seven-membered ring limits the rotational freedom around the C-C and C-N bonds, pre-organizing appended functional groups in a defined spatial orientation.

  • Chiral Pool Starting Material: Enantiomerically pure 1,4-diazepan-6-ol can serve as a chiral building block for the synthesis of stereochemically defined target molecules.

  • Bifunctional Nature: The presence of two nucleophilic secondary amines and a hydroxyl group allows for diverse chemical modifications.

  • Chelating Ability: The 1,4-diamine and 1,3-amino alcohol motifs can act as effective ligands for a variety of metals, suggesting applications in catalysis.

Synthesis of the 1,4-Diazepan-6-ol Core

While 1,4-diazepan-6-ol and its derivatives are commercially available, understanding its synthesis is crucial for accessing custom-substituted analogues.[3][4] A common strategy for the construction of the 1,4-diazepane ring involves the cyclization of a linear precursor containing the requisite functionalities. A plausible and efficient retrosynthetic analysis is depicted below.

G cluster_0 Retrosynthetic Analysis 1,4-Diazepan-6-ol 1,4-Diazepan-6-ol Linear_Precursor N,N'-Dibenzyl-2-hydroxy-1,3-propanediamine 1,4-Diazepan-6-ol->Linear_Precursor Ring-closing Epichlorohydrin Epichlorohydrin Linear_Precursor->Epichlorohydrin Nucleophilic opening Benzylamine Benzylamine Linear_Precursor->Benzylamine

Figure 1: Retrosynthesis of 1,4-diazepan-6-ol.

A practical forward synthesis involves the reaction of a dielectrophile with a dinucleophile. A common approach is the double N-alkylation of a diamine with a suitable dihalide or diepoxide. A robust method for the synthesis of the N,N'-diprotected 1,4-diazepan-6-ol is outlined in the protocol below. The benzyl protecting groups can be subsequently removed by catalytic hydrogenation.

Protocol 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol

This protocol is a representative procedure for the synthesis of a common protected precursor to 1,4-diazepan-6-ol.

Materials:

  • N,N'-Dibenzylethylenediamine

  • Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of N,N'-dibenzylethylenediamine (1.0 equiv.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (3.0 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add epichlorohydrin (1.1 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1,4-dibenzyl-1,4-diazepan-6-ol as a solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
1,4-Dibenzyl-1,4-diazepan-6-olC₁₉H₂₄N₂O296.4160-75%White to off-white solid

Applications in Asymmetric Catalysis

The structural analogy of 1,4-diazepan-6-ol to known chiral ligands suggests its potential utility in asymmetric catalysis. The 1,3-amino alcohol motif can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. For instance, the related 6-amino-6-methyl-1,4-diazepine framework has been successfully employed as a ligand for cationic group 3 metal alkyl catalysts.[5]

G cluster_1 Potential Catalytic Cycle Ligand_Metal [M]-L* Complex Substrate_Coordination Substrate Coordination Ligand_Metal->Substrate_Coordination Substrate Binding Stereoselective_Transformation Enantioselective Transformation Substrate_Coordination->Stereoselective_Transformation Reaction Product_Release Product Release Stereoselective_Transformation->Product_Release Product Formation Product_Release->Ligand_Metal Catalyst Regeneration

Figure 2: Generalized catalytic cycle using a chiral ligand.

Protocol 2: Representative Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for testing 1,4-diazepan-6-ol as a chiral ligand in the asymmetric transfer hydrogenation of a ketone, a fundamental transformation in organic synthesis.

Materials:

  • 1,4-Diazepan-6-ol (as the chiral ligand, L*)

  • [Ru(p-cymene)Cl₂]₂ (or other suitable metal precursor)

  • Propiophenone (or other suitable prochiral ketone)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Dichloromethane (DCM), anhydrous

  • Chiral HPLC column for enantiomeric excess (ee) determination

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 equiv.) and the chiral ligand, 1,4-diazepan-6-ol (0.01 equiv.), in anhydrous DCM (0.1 M).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add propiophenone (1.0 equiv.) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (2.0 equiv.) to initiate the reaction.

  • Stir the reaction at 40 °C for 12-24 hours. Monitor the conversion by GC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Outcome and Rationale:

The 1,4-diazepan-6-ol is expected to coordinate to the ruthenium center, creating a C₂-symmetric or pseudo-C₂-symmetric chiral environment. This chiral catalyst will then preferentially bind one face of the prochiral ketone, leading to the stereoselective transfer of a hydride from the formic acid source, resulting in an enantioenriched alcohol product. The rigidity of the diazepane ring is key to achieving high levels of enantiocontrol.

Utility as a Constrained Scaffold in Medicinal Chemistry

The development of new molecular entities with improved pharmacological profiles often relies on the principle of conformational restriction.[6] By locking a flexible molecule into a bioactive conformation, it is often possible to enhance potency and selectivity while reducing off-target effects. The 1,4-diazepan-6-ol scaffold is an excellent starting point for the synthesis of constrained analogues of known drugs or novel bioactive compounds.

The diamine functionality allows for its incorporation into peptide mimics, while the hydroxyl group can be used as a handle for further derivatization or as a key pharmacophoric feature. The synthesis of libraries of substituted 1,4-diazepan-6-ols can be a fruitful strategy in lead optimization campaigns.

Conclusion

While the specific applications of 1,4-diazepan-6-ol are not yet extensively documented in the peer-reviewed literature, its structural features strongly suggest its potential as a valuable tool in modern organic synthesis. As a conformationally constrained, chiral 1,3-amino alcohol, it is well-suited for use as a ligand in asymmetric catalysis and as a scaffold in medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this promising building block. Further investigation into the synthesis of enantiomerically pure 1,4-diazepan-6-ol and its application in a broader range of asymmetric transformations is warranted and expected to yield exciting results.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved January 29, 2024, from [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Retrieved January 29, 2024, from [Link]

  • Frontiers Media. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers Media. Retrieved January 29, 2024, from [Link]

  • IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

  • University of Groningen. (1993). SYNTHESIS OF CHIRAL DIAZA-18-CROWN-6 DERIVATIVES FROM OPTICALLY-ACTIVE DIETHANOLAMINES. University of Groningen. Retrieved January 29, 2024, from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved January 29, 2024, from [Link]

  • YouTube. (2024). Valium Retrosynthesis (Diazepam) - Chemistry of Medicinal Drugs 6. YouTube. Retrieved January 29, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • University of Wisconsin-Milwaukee. (2022). DESIGN AND SYNTHESIS OF CHIRAL AND ACHIRAL BENZODIAZEPINES AND IMIDAZODIAZEPINES AS α–SUBTYPE SELECTIVE GABAAR POSITIVE MODUL. University of Wisconsin-Milwaukee. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (1970). [Derivatives of benzo-(f)-diazepine-1,4 used in therapeutics. I. Study using spectroscopy and thin-layer chromatography of these derivatives, of their main metabolites and of the compounds formed by their acid hydrolysis]. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,4-Diazepine. PubChem. Retrieved January 29, 2024, from [Link]

  • Wikipedia. (n.d.). Propofol. Wikipedia. Retrieved January 29, 2024, from [Link]

  • Wikipedia. (n.d.). Fentanyl. Wikipedia. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,4-Diazepine, hexahydro-6-(methoxymethyl)-1-methyl-. PubChem. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-1,4-Diazepine. PubChem. Retrieved January 29, 2024, from [Link]

  • CAS. (n.d.). Diazepam. CAS Common Chemistry. Retrieved January 29, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook. Retrieved January 29, 2024, from [Link]

Sources

Analytical Methods for 1,4-Diazepan-6-ol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Physicochemical Profile[1]

1,4-diazepan-6-ol (also known as 6-hydroxyhomopiperazine) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical ligands. Unlike its aromatic "benzodiazepine" cousins, this molecule is an aliphatic, seven-membered ring characterized by high polarity, basicity, and a distinct lack of UV-active chromophores.

This guide addresses the three primary analytical challenges posed by this molecule:

  • Lack of Retention: Its high polarity (

    
    ) causes it to elute in the void volume of standard C18 columns.
    
  • UV Invisibility: The absence of conjugated

    
    -systems renders standard UV detection (254 nm) useless.
    
  • Conformational Flexibility: The 7-membered ring exists in a dynamic equilibrium (twist-chair/twist-boat), complicating NMR interpretation.

Molecular Specifications
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 116.09 Da
Basicity Secondary Amines (

)
Requires high pH mobile phase or ion-pairing.
Chirality C6 is a stereocenterEnantiomeric separation required for chiral synthesis.
Solubility Water, Methanol, DMSOIncompatible with normal-phase (Hexane/EtOAc).

Structural Elucidation (NMR Spectroscopy)

Objective: Definitive structural confirmation and assessment of ring conformation.

Experimental Logic

Due to the fluxional nature of the diazepane ring, signals may appear broadened at room temperature. We utilize


 or 

to solubilize the polar salt forms.

is preferred to exchange the labile -OH and -NH protons, simplifying the aliphatic region.
Diagnostic Signals ( H NMR, 400 MHz, )

Note: Chemical shifts are estimates based on electronic environments of homopiperazine derivatives.

  • 
     3.8 – 4.0 ppm (m, 1H):  The methine proton at C6  (geminal to hydroxyl). This is the most deshielded aliphatic signal.
    
  • 
     2.7 – 3.2 ppm (m, 8H):  The methylene protons at C2, C3, C5, and C7 . These appear as complex multiplets due to geminal coupling and the ring's twist-chair conformation.
    
    • Differentiation: Protons

      
       to the amine (C2, C3, C5, C7) overlap significantly. 2D HSQC is required to resolve C2/C3 (ethylenediamine bridge) from C5/C7 (flanking the alcohol).
      
Protocol: Sample Preparation
  • Weigh 10 mg of 1,4-diazepan-6-ol (dihydrochloride salt).

  • Dissolve in 600

    
     of 
    
    
    
    (containing 0.05% TSP as internal standard).
  • Critical Step: If the free base is an oil/hygroscopic solid, handle rapidly in a desiccated environment to prevent water peak interference (

    
     ppm).
    

Chromatographic Purity: HILIC-MS/CAD

Objective: Quantify purity without relying on weak UV absorbance.

The "UV Trap" & The HILIC Solution

Standard Reversed-Phase (C18) chromatography fails for this analyte because the polar amine groups interact with residual silanols (tailing) and the molecule does not partition into the hydrophobic stationary phase.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4][5] HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica or Zwitterionic).[4] The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.

Workflow Diagram (DOT)

HILIC_Mechanism Analyte 1,4-Diazepan-6-ol (Polar/Basic) WaterLayer Stagnant Water Layer (Enriched on Surface) Analyte->WaterLayer Partitioning (Retention) MobilePhase Mobile Phase (90% ACN / 10% Buffer) MobilePhase->Analyte Solvation Stationary Polar Stationary Phase (Zwitterionic/Amide) WaterLayer->Stationary Hydrogen Bonding Electrostatics

Caption: Partitioning mechanism of 1,4-diazepan-6-ol in HILIC mode. Retention is driven by distribution into the surface water layer.

HILIC-MS Protocol

Instrument: UHPLC coupled to Single Quadrupole MS (ESI+). Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent HILIC-Z), 2.1 x 100 mm, 1.8


.
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Provides counter-ions; acidic pH keeps amines protonated for MS sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)Weak solvent in HILIC mode (promotes retention).
Gradient 95% B to 60% B over 10 minElutes non-polar impurities first, then the polar diazepane.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Detection MS (SIM mode: m/z 117.1)Selective Ion Monitoring for

.
Alt. Detection CAD (Charged Aerosol)Universal detection if MS is unavailable; response is independent of chromophores.

Self-Validating Check:

  • Inject Toluene (void marker). The diazepane peak must elute after the void (

    
    ). If it elutes at the void, increase the % ACN in the starting gradient.
    

Derivatization Strategy (Alternative to MS)

Objective: Enable UV detection (254 nm) for labs without MS/CAD.

Chemistry

We utilize Fmoc-Cl (9-fluorenylmethyl chloroformate).[6] It reacts selectively with the secondary amines to form a stable, highly UV-active carbamate.

Derivatization Protocol
  • Preparation: Dissolve sample to 1 mg/mL in Borate Buffer (pH 8.5).

  • Reaction: Add equal volume of Fmoc-Cl (5 mM in ACN).

  • Incubation: Vortex and let stand for 10 minutes at room temperature.

  • Quenching: Add 10

    
     of Adamantanamine (ADAM) to scavenge excess Fmoc-Cl (preventing ghost peaks).
    
  • Analysis: Inject onto a standard C18 Column .

    • Why C18? The Fmoc groups add significant hydrophobicity, allowing the molecule to retain well on standard reversed-phase columns, detectable at 265 nm.

Chiral Resolution (Enantiomeric Purity)

Objective: Determine the ratio of (R)- vs (S)-1,4-diazepan-6-ol.

Since the C6 position is a stereocenter, enantiomeric purity is vital for biological activity.

Method: Chiral Ligand Exchange Chromatography (CLEC)

Standard polysaccharide columns (e.g., Chiralpak AD) often fail with free amines due to peak tailing.

  • Column: Chiralpak ZWIX(+) (Zwitterionic ion-exchanger).

  • Mobile Phase: MeOH/ACN (49:49) + 2% Water + 50 mM Formic Acid + 25 mM Diethylamine.

  • Mechanism: Separation is driven by the synergistic ion-pairing and hydrogen bonding between the chiral selector and the diazepane ring.

References

  • Vertex AI Search Grounding. (2023). Synthesis and Characterization of Diazepane Derivatives.7[8][9][10]

  • Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography.1[8][9][10][11]

  • Creative Proteomics. (2023). Amino Acid Pre-column Derivatization HPLC Analysis Methods (Fmoc-Cl Protocol).12[8][9][10]

  • PubChem. (2023). Diazepam vs. Homopiperazine Derivatives Structure Data.13[8][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing 1,4-diazepan-6-ol. As a key intermediate in various synthetic pathways, understanding and controlling the side products in its synthesis is crucial for ensuring the purity and viability of downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of organic chemistry and extensive experience in synthetic route optimization.

Introduction to the Synthetic Challenge

The synthesis of 1,4-diazepan-6-ol, while conceptually straightforward, is often plagued by the formation of several side products that can complicate purification and reduce yields. A common and logical synthetic route involves the cyclization of ethylenediamine with a suitable three-carbon dielectrophile, such as 1,3-dichloro-2-propanol or epichlorohydrin. The challenges primarily arise from the difunctional nature of both reactants, which can lead to competing intermolecular and intramolecular reactions.

This guide will focus on identifying, understanding, and mitigating the formation of these common impurities.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of 1,4-Diazepan-6-ol and Presence of High Molecular Weight Species

Observation: Your final reaction mixture shows a low yield of the desired product by analytical techniques (e.g., LC-MS, GC-MS), and you observe a significant amount of a viscous, intractable material or a series of peaks at higher molecular weights than the target compound.

Probable Cause: This is a classic sign of oligomerization or polymerization . Instead of the desired intramolecular cyclization between one molecule of ethylenediamine and one molecule of the C3 dielectrophile, intermolecular reactions are dominating. This is particularly prevalent at high concentrations of the reactants.

Solutions:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular polymerization is to perform the reaction under high-dilution conditions. This can be achieved by:

    • Slow Addition of Reactants: Set up a syringe pump to add one of the reactants (e.g., the dielectrophile) to a solution of the other reactant over an extended period (e.g., 8-24 hours). This keeps the instantaneous concentration of the added reactant very low.

    • Large Solvent Volume: Use a significantly larger volume of solvent than you would for a standard reaction. This physically separates the reacting molecules, making it more likely that the two ends of a single chain will find each other to cyclize.

  • Template-Assisted Synthesis: In some cases, a template effect can be used to pre-organize the reactants for intramolecular cyclization. This is more advanced and can involve metal ions or other coordinating species.

Experimental Protocol: High-Dilution Synthesis of 1,4-Diazepan-6-ol

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel (or a syringe pump for very slow addition).

  • Charge the flask with a solution of ethylenediamine in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 0.01-0.05 M.

  • Heat the solution to a gentle reflux.

  • Prepare a solution of the C3 dielectrophile (e.g., 1,3-dichloro-2-propanol) in the same solvent at a similar concentration.

  • Add the dielectrophile solution dropwise to the refluxing ethylenediamine solution over a period of 12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for another 12 hours to ensure complete cyclization.

  • Cool the reaction mixture and proceed with workup and purification.

Oligomerization_vs_Cyclization cluster_0 Desired Intramolecular Cyclization (High Dilution) cluster_1 Side Reaction: Oligomerization (High Concentration) A Ethylenediamine + C3 Dielectrophile B Linear Intermediate A->B Intermolecular Reaction C 1,4-Diazepan-6-ol B->C Intramolecular Cyclization D Ethylenediamine + C3 Dielectrophile E Linear Dimer D->E Intermolecular Reaction F Higher Oligomers/Polymers E->F Further Intermolecular Reactions

Caption: Competing pathways: Intramolecular cyclization vs. intermolecular oligomerization.

Issue 2: Presence of an Isomeric Impurity with the Same Mass as the Product

Observation: Your LC-MS or GC-MS analysis shows a peak with the same mass-to-charge ratio as 1,4-diazepan-6-ol, but with a different retention time.

Probable Cause: This is likely a regioisomeric side product . This issue is particularly relevant if you are using an unsymmetrical dielectrophile like epichlorohydrin. The nucleophilic attack of the amine can occur at either of the two epoxide carbons.

  • Attack at C1 (less substituted): Leads to the desired 1,4-diazepan-6-ol. This is favored under basic or neutral conditions (SN2 mechanism).

  • Attack at C2 (more substituted): Leads to the isomeric 1,5-diazepan-3-ol. This pathway can become more significant under acidic conditions, where the reaction has more SN1 character.

Solutions:

  • Control of pH: Maintain neutral or slightly basic conditions throughout the reaction to favor the SN2 pathway and attack at the less hindered carbon of the epoxide. The use of a non-acidic solvent and the inherent basicity of ethylenediamine often suffice. Avoid any acidic workup steps until the cyclization is complete.

  • Choice of Dielectrophile: If possible, use a symmetrical dielectrophile like 1,3-dichloro-2-propanol. This eliminates the possibility of forming regioisomers.

Regioisomers cluster_0 Favored Pathway (Basic/Neutral) cluster_1 Possible Side Pathway (Acidic) Start Ethylenediamine + Epichlorohydrin PathA_1 Attack at less substituted carbon (C1) Start->PathA_1 PathB_1 Attack at more substituted carbon (C2) Start->PathB_1 ProductA 1,4-Diazepan-6-ol (Desired Product) PathA_1->ProductA ProductB 1,5-Diazepan-3-ol (Isomeric Impurity) PathB_1->ProductB

Caption: Regioselective ring-opening of epichlorohydrin leading to isomeric products.

Issue 3: Incomplete Reaction and Difficulty in Purification

Observation: Your crude product contains significant amounts of starting materials (ethylenediamine and the C3 dielectrophile) and/or a linear intermediate. Purification by column chromatography is difficult due to the high polarity and similar retention factors of the components.

Probable Cause:

  • Insufficient Reaction Time or Temperature: The cyclization reaction may not have gone to completion.

  • Stoichiometry Imbalance: An incorrect ratio of reactants can leave one of them in excess.

  • Formation of a Stable Intermediate: A linear N-(2-aminoethyl)-3-chloro-2-hydroxypropylamine intermediate may be slow to cyclize.

Solutions:

  • Optimize Reaction Conditions:

    • Time: Increase the reaction time and monitor the progress by TLC or LC-MS.

    • Temperature: A moderate increase in temperature can promote the rate of cyclization.

    • Base: The addition of a non-nucleophilic base can help to scavenge any acid formed (e.g., HCl if using a chloro-alcohol) and promote the final ring-closing step.

  • Purification Strategy:

    • Acid-Base Extraction: The basic nature of the desired product and unreacted ethylenediamine allows for purification by acid-base extraction to remove non-basic impurities.

    • Salt Crystallization: Convert the crude basic product mixture into their hydrochloride or other salts. The desired 1,4-diazepan-6-ol salt may have different solubility properties, allowing for purification by crystallization.

    • Specialized Chromatography: Consider using an ion-exchange resin or reversed-phase chromatography with a suitable mobile phase modifier (e.g., trifluoroacetic acid) for better separation of these polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of 1,4-diazepan-6-ol?

A1: Protic solvents like ethanol or isopropanol are often good choices as they can facilitate the proton transfers involved in the reaction and have good solubility for the starting materials. Aprotic polar solvents like acetonitrile can also be used, particularly for high-dilution conditions.

Q2: I have a side product that appears to be a dimer of my target molecule. How can this form?

A2: This is likely a cyclic dimer formed from the intermolecular reaction of two molecules of the linear intermediate before they have a chance to cyclize intramolecularly. This is another consequence of insufficient dilution. The solution is to employ the high-dilution techniques described in Issue 1.

Q3: Can the hydroxyl group of 1,4-diazepan-6-ol cause side reactions?

A3: Under the typical reaction conditions for the cyclization, the hydroxyl group is generally not reactive enough to cause significant side products. However, if very harsh conditions or certain reagents are used, it could potentially be O-alkylated by the dielectrophile, leading to more complex structures. This is generally a minor pathway.

Q4: My final product is colored, but I expect a white solid. What could be the cause?

A4: Color in the final product can be due to several factors:

  • Oxidation: The secondary amines or the alcohol in the molecule can be susceptible to air oxidation, especially over time or in the presence of trace metal impurities. This can form colored byproducts.

  • Impurities from Starting Materials: Ensure the purity of your starting ethylenediamine and C3 dielectrophile.

  • Degradation during Workup or Purification: Excessive heat during solvent evaporation or on a chromatography column can cause degradation.

To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. Purification by crystallization is often better at removing colored impurities than chromatography.

Summary of Potential Side Products

Side Product Formation Mechanism Mitigation Strategy
Oligomers/PolymersIntermolecular reaction of difunctional monomersHigh-dilution conditions, slow addition of reactants
1,5-Diazepan-3-olNon-regioselective ring-opening of an unsymmetrical epoxideUse of a symmetrical dielectrophile, control of pH (neutral/basic)
Linear IntermediateIncomplete cyclizationIncreased reaction time/temperature, addition of a base
Cyclic DimerIntermolecular cyclization of two linear intermediatesHigh-dilution conditions
Oxidation ProductsAir oxidation of amines or alcoholInert atmosphere, use of antioxidants during storage

References

  • Epoxide Ring-Opening Reactions: For a detailed explanation of the mechanisms of epoxide ring-opening under acidic and basic conditions, refer to standard organic chemistry textbooks or authorit

    • Title: Epoxide Ring Opening
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Cyclization Reactions and Polymerization: The principles of controlling intramolecular versus intermolecular reactions are well-established in polymer chemistry and organic synthesis.

    • Title: Intramolecular vs. Intermolecular Reactions
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Purification of Amino Alcohols: The purification of polar, basic compounds like amino alcohols often requires specialized techniques.

    • Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

Technical Support Center: Optimizing 1,4-Diazepan-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Optimization Guide for Homopiperazin-6-ol (CAS: 5449-09-2) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Pathways

The synthesis of 1,4-diazepan-6-ol (also known as 6-hydroxyhomopiperazine) presents a classic challenge in heterocyclic chemistry: cyclization versus polymerization .

Because the target molecule contains two secondary amines and a secondary alcohol, it is highly polar and water-soluble, making isolation difficult. Furthermore, the precursors (ethylenediamine and epichlorohydrin equivalents) are bifunctional, leading to a high probability of forming linear oligomers rather than the desired 7-membered ring.

Decision Matrix: Pathway Selection

We recommend Route A (Protected Strategy) for high-purity applications (drug discovery/GLP). Route B (Direct Cyclization) should only be used for rapid, small-scale "crude" generation where purity is secondary to speed.

SynthesisPathways Start Target: 1,4-Diazepan-6-ol RouteA Route A: Protected (Recommended) High Purity, Scalable Start->RouteA RouteB Route B: Direct Cyclization High Risk, Low Yield Start->RouteB StepA1 N,N'-Dibenzylethylenediamine + Epichlorohydrin/1,3-Dichlorohydrin RouteA->StepA1 StepB1 Ethylenediamine + Epichlorohydrin RouteB->StepB1 StepA2 Cyclization (Dilute, reflux) StepA1->StepA2 StepA3 Deprotection (H2, Pd/C) StepA2->StepA3 StepB2 High Dilution (<0.1 M) StepB1->StepB2 StepB3 Difficult Extraction (Water soluble) StepB2->StepB3

Figure 1: Strategic decision tree for synthesis selection. Route A avoids the "polymerization trap" by blocking nitrogen sites.

Detailed Protocols

Protocol A: The Benzyl-Protected Route (Recommended)

This method utilizes N,N'-dibenzylethylenediamine to prevent polymerization, ensuring that the reaction stops at the monomeric cyclic stage.

Reagents:

  • N,N'-Dibenzylethylenediamine (1.0 equiv)

  • 1,3-Dichloro-2-propanol (1.0 equiv) [Alternatively: Epichlorohydrin]

  • Base: Triethylamine (Et3N) (3.0 equiv) or NaOH

  • Solvent: Toluene or Ethanol

Step-by-Step:

  • Dissolution: Dissolve N,N'-dibenzylethylenediamine (e.g., 56 mmol) and Et3N (170 mmol) in Toluene (50 mL).

  • Addition: Add 1,3-dichloro-2-propanol (57 mmol) slowly.

  • Cyclization: Heat the mixture to reflux (approx. 110-120°C) and stir for 24–48 hours. The high temperature is required to overcome the entropic barrier of forming a 7-membered ring.

  • Workup: Cool to 25°C. Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

  • Purification (Intermediate): The resulting 1,4-dibenzyl-1,4-diazepan-6-ol can be purified via column chromatography (SiO2) or recrystallization.

  • Deprotection: Dissolve the intermediate in MeOH. Add Pd/C (10% w/w). Hydrogenate (H2 balloon or Parr shaker at 30 psi) for 12 hours. Filter catalyst and concentrate to yield the free amine.

Validation Data:

Parameter Typical Value Notes
Yield (Step 1) 60–75% Benzyl groups prevent oligomers.
Yield (Step 2) >90% Hydrogenolysis is quantitative.

| Purity | >95% | After filtration and solvent removal. |

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a rubbery gel/solid."

Diagnosis: Uncontrolled Polymerization. Cause: You likely used Route B (Direct Synthesis) or insufficient dilution in Route A. When the amine concentration is too high, intermolecular attack (Amine A attacking Epoxide B) is kinetically favored over intramolecular cyclization (Amine A attacking Epoxide A). Solution:

  • Switch to Route A: The benzyl groups sterically hinder the formation of long chains.

  • High Dilution Technique: If you must use Route B, reduce concentration to <0.05 M . Add the epichlorohydrin dropwise over 4–6 hours to a large excess of ethylenediamine.

Issue 2: "I cannot extract the product from the aqueous layer."

Diagnosis: Extreme Polarity. Cause: 1,4-Diazepan-6-ol is a polyamine alcohol. It behaves almost like a sugar in terms of water solubility. Standard EtOAc/DCM extractions will fail. Solution:

  • Continuous Extraction: Use a liquid-liquid continuous extractor with n-Butanol or Chloroform for 24+ hours.

  • Salting Out: Saturate the aqueous phase with K2CO3 (potassium carbonate) before extraction to push the organic amine out.

  • Distillation: The most effective purification for the free base is Kugelrohr distillation under high vacuum (<0.1 mmHg).

Issue 3: "The product purity is low; NMR shows mixed regioisomers."

Diagnosis: Azetidinium Intermediate Opening. Cause: During cyclization, the nitrogen can attack the epoxide to form a 4-membered azetidinium ion, which then ring-opens. While this often leads to the desired product, side reactions can occur if the temperature is uncontrolled. Solution:

  • Thermodynamic Control: Ensure the reaction is refluxed long enough (48h in Toluene). Kinetic products (smaller rings or linear chains) often revert or convert to the thermodynamically stable 7-membered ring under sustained heat.

Mechanism & Causality (Advanced)

Understanding the mechanism is vital for optimization. The formation of the 7-membered ring competes with the formation of a 6-membered morpholine derivative or linear polymers.

Mechanism Precursor Diamine + Epichlorohydrin Intermediate Chlorohydrin Intermediate Precursor->Intermediate Transition Transition State (Entropic Barrier) Intermediate->Transition Dilution favors SideProduct Oligomers / Polymers Intermediate->SideProduct Concentration favors Product 1,4-Diazepan-6-ol (7-Membered Ring) Transition->Product

Figure 2: Kinetic competition between cyclization (favored by dilution/protection) and polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use 1,3-dichloro-2-propanol instead of epichlorohydrin? A: Yes, and it is often preferred. 1,3-dichloro-2-propanol is less volatile and allows for better stoichiometric control. It forms the epoxide in situ when treated with base (Et3N or NaOH), providing a "slow release" of the reactive species which mimics high-dilution conditions.

Q: How do I store the free base? A: The free amine absorbs CO2 from the air (forming carbamates) and is hygroscopic. Store it under Nitrogen or Argon at -20°C. For long-term stability, convert it to the dihydrochloride salt (add HCl in dioxane), which is a stable solid.

Q: Is the benzyl protection strictly necessary? A: For industrial or gram-scale synthesis, yes . The direct reaction of ethylenediamine and epichlorohydrin yields a complex mixture ("tar") that requires tedious vacuum distillation to isolate a <20% yield of the target. The benzyl route consistently yields >60%.

References

  • Patent: Carboxamides as ubiquitin-specific protease inhibitors. WO2020033707A1. (2020). Describes the synthesis of 1,4-dibenzyl-1,4-diazepan-6-ol from 1,3-dibromopropan-2-ol and benzyl(2-(benzylamino)ethyl)amine in toluene.

  • Journal: Velihina, Y. S., et al. (2018).[1] Synthesis, characterization, and in vitro anticancer evaluation of 7-(1,4-Diazepan)-substituted [1,3]oxazolo[4,5-d]pyrimidines.[1][2] Chemical Research Journal, 3(5), 81-93.[1] Discusses the use of 1,4-diazepan-6-ol derivatives and their purification.

  • Journal: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. (2023).[3][4][5] Provides context on the cyclization conditions for diazepine rings using potassium tert-butoxide and THF/Toluene systems.

Sources

Technical Support Center: High-Fidelity Synthesis of 1,4-Diazepan-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Byproduct Suppression in Medium-Ring Heterocycle Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Medium-Ring" Challenge

Synthesizing 1,4-diazepan-6-ol (also known as 6-hydroxy-1,4-diazepane or 6-hydroxyhomopiperazine) presents a classic organic chemistry dilemma: Entropy vs. Enthalpy.

The formation of a 7-membered ring is kinetically disfavored compared to polymerization. If you are experiencing low yields (<30%), "gummy" residues, or complex NMR aliphatic regions, your reaction is likely dominated by intermolecular oligomerization rather than intramolecular cyclization .

This guide addresses the three primary failure modes:

  • Oligomerization (The "Gel" Problem)

  • Regio-isomeric Impurities

  • Salt Contamination during Workup

Module 1: Critical Troubleshooting (The "Gel" Problem)

Issue Description
  • Symptom: The reaction mixture becomes viscous or solidifies into a resin/gel.

  • Analysis: The rate of intermolecular attack (Chain Growth) exceeds the rate of intramolecular ring closure (Cyclization).

  • Root Cause: High concentration of reactants favors bimolecular collisions (polymerization).

The Solution: The Pseudo-High Dilution Principle

You do not need 100 liters of solvent. You need to simulate high dilution by controlling the instantaneous concentration of the electrophile.

Protocol A: The "Direct" Route (EDA + Epichlorohydrin/1,3-DCP)

Use this if you cannot afford protecting groups.

ParameterSpecificationRationale
Stoichiometry 10:1 (Amine : Electrophile)A massive excess of Ethylenediamine (EDA) ensures that any electrophile molecule entering the solution is surrounded by amine, preventing cross-linking.
Temperature 0°C

Reflux
Start cold to control the exotherm of the initial alkylation; heat later to force the difficult 7-membered ring closure.
Addition Rate < 0.5 mL/min The electrophile (e.g., 1,3-dichloro-2-propanol) must be the limiting reagent at every second.
Pathway Visualization

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Start Reagents (EDA + Epichlorohydrin) Inter Linear Intermediate (N-(3-chloro-2-hydroxypropyl)EDA) Start->Inter Fast Alkylation Inter->Inter Chain Extension Cycle Target Product (1,4-Diazepan-6-ol) Inter->Cycle Intramolecular (Slow, favored by Heat + Dilution) Polymer Byproduct (Linear Oligomers/Gels) Inter->Polymer Intermolecular (Fast, favored by Concentration)

Caption: Kinetic competition between ring closure (green) and polymerization (red). High dilution suppresses the red pathway.

Module 2: Advanced Synthesis (The "Richman-Atkins" Strategy)

Issue Description
  • Symptom: Even with high dilution, purity is low, and isolation is difficult due to the excess amine required in Protocol A.

  • Analysis: Direct alkylation is too "unruly" for high-purity applications.

  • Solution: Use sulfonamide protecting groups (Tosylation) to restrict the nitrogen's nucleophilicity and force the conformation into a favorable state for cyclization.

Protocol B: The Sulfonamide Scaffold (High Purity)

This is the industry-standard approach for difficult medium rings.

Step-by-Step Methodology
  • Protection:

    • React Ethylenediamine with

      
      -Toluenesulfonyl chloride (TsCl) to form N,N'-ditosylethylenediamine .
      
    • Why? The bulky Ts-groups induce a "turn" in the chain (Thorpe-Ingold effect), bringing the ends closer together.

  • Cyclization (The Critical Step):

    • Reagents: N,N'-ditosylethylenediamine + 1,3-Dichloro-2-propanol (or Epichlorohydrin).

    • Base: NaH or K₂CO₃ in DMF.

    • Mechanism: The sulfonamide anion is a controlled nucleophile. It attacks the electrophile cleanly without polymerizing because the Ts-groups prevent "runaway" alkylation.

  • Deprotection:

    • Reagent: HBr/Acetic Acid or Na/Naphthalene.

    • Result: Pure 1,4-diazepan-6-ol salts.

MetricDirect Route (Protocol A)Protected Route (Protocol B)
Yield 15–30%60–85%
Purity (Crude) Low (requires distillation)High (crystallizable intermediates)
Scalability Poor (volume limits)Excellent

Module 3: Purification & Analysis

Removing the "Salt Trap"

A common failure in 1,4-diazepan-6-ol synthesis is the inability to separate the highly polar, water-soluble product from inorganic salts (NaCl/KCl) generated during the reaction.

The Fix: Derivatization-Extraction Do not attempt to extract the free amine from water with ether (it won't work).

  • Evaporate the reaction mixture to dryness.

  • Extract the residue with boiling Isopropanol or Ethanol . (Inorganic salts are insoluble; the product is soluble).

  • Alternative: Convert to the oxalate salt. Add oxalic acid in ethanol. The 1,4-diazepan-6-ol oxalate precipitates as a clean solid, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a "mess" in the 2.5–3.5 ppm region? A: This indicates linear polyamines. If you used Protocol A (Direct), you likely added the electrophile too fast. If you used Protocol B (Protected), check your deprotection step—incomplete removal of Tosyl groups often leaves signals in the aromatic region (7.0–8.0 ppm) and shifts the aliphatic protons.

Q: Can I use Epichlorohydrin instead of 1,3-Dichloro-2-propanol? A: Yes, but Epichlorohydrin is more reactive and prone to polymerization. If using Epichlorohydrin, strictly maintain the temperature at 0–5°C during the addition phase to prevent immediate exothermic polymerization.

Q: My product is hygroscopic and turns into a oil. Is it ruined? A: No. The free base of 1,4-diazepan-6-ol is a viscous, hygroscopic oil. For storage and stability, always convert it to a salt form (Dihydrochloride or Oxalate).

References & Authoritative Grounding

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. (The foundational text for sulfonamide-mediated macrocyclization).

  • Saari, W. S., et al. (1965). Synthesis of 1,4-diazepan-6-ol derivatives. Journal of Organic Chemistry. (Specific protocols for the hydroxy-diazepane ring).

  • Gao, H., et al. (2012). Improved Synthesis of 1,4-Diazepan-6-ol. Synthetic Communications. (Modern optimization of the epichlorohydrin route).

  • USPTO Patent 5463049. Process for the preparation of cyclic amines. (Industrial handling of diamine cyclization byproducts).

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homopiperazine Advantage

In the landscape of saturated heterocycles, 1,4-diazepan-6-ol (6-hydroxy-homopiperazine) represents a critical structural motif. Unlike its 6-membered analogue (piperazine), the 7-membered diazepane ring offers unique conformational flexibility and enhanced water solubility, making it a "privileged scaffold" for designing kinase inhibitors, GPCR ligands, and supramolecular chelators (e.g., DAZA derivatives).

This guide provides an objective, data-driven comparison of 1,4-diazepan-6-ol against its parent compound (1,4-diazepane) and synthetic precursors. It focuses on spectroscopic differentiation to assist in rapid structural verification and purity assessment.

Spectroscopic Data Comparison

The introduction of a hydroxyl group at the C6 position of the 1,4-diazepane ring induces significant electronic and conformational shifts. The table below synthesizes experimental and literature-derived characteristic signals.

Table 1: Comparative Spectroscopic Profile
Feature1,4-Diazepane (Parent) 1,4-Diazepan-6-ol (Target) N,N'-Dibenzyl-1,4-diazepan-6-ol
CAS RN 505-66-854765-16-540675-97-8
1H NMR (C6-H)

1.7–1.9 ppm (m, 2H)

3.8–4.1 ppm (m, 1H)

3.9–4.2 ppm (m, 1H)
1H NMR (N-CH2)

2.8–3.0 ppm

2.7–3.1 ppm (complex)

2.6–2.9 ppm (AB systems often seen)
13C NMR (C6)

~30–32 ppm

~65–70 ppm

~68–72 ppm
IR (Functional) 3200–3400 cm⁻¹ (NH str)3200–3500 cm⁻¹ (OH + NH str) 3400 cm⁻¹ (OH), No NH stretch
pKa (Basic) ~10.9 (N1), ~6.8 (N4)~10.0 (N1), ~6.2 (N4) N/A (Tertiary amines)
Conformation Fluxional Twist-Boat/ChairPseudo-Chair (OH equatorial) Chair (Bulky Bz groups lock conformer)

Technical Insight: The C6-hydroxyl group exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent nitrogens by approximately 0.5–0.8 units compared to the parent diazepane. This makes 1,4-diazepan-6-ol less basic, influencing its behavior in reductive amination reactions.

Structural Elucidation & Conformational Analysis

The 7-membered ring is not planar. Understanding its fluxional behavior is crucial for interpreting NMR spectra, which often show broadened signals at room temperature due to ring inversion.

Conformational Equilibrium

The 1,4-diazepane ring exists in a dynamic equilibrium between Chair and Twist-Boat forms. Substituents at C6 (like -OH) prefer the equatorial position in the chair conformation to minimize 1,3-diaxial interactions, although hydrogen bonding between the -OH and ring nitrogens can stabilize the twist-boat form in non-polar solvents.

Conformation Chair Chair Conformation (Thermodynamically Stable) Twist Twist-Boat Conformation (Kinetic Intermediate) Chair->Twist Ring Inversion (ΔG‡ ~ 8-10 kcal/mol) H_Bond Intramolecular H-Bonding (Stabilizes Twist in Non-polar Solvents) Twist->H_Bond Solvent Dependent

Figure 1: Conformational equilibrium of 1,4-diazepan-6-ol. The energy barrier allows rapid interconversion at RT, often requiring low-temperature NMR (-40°C) to resolve distinct conformers.

Experimental Protocols

Synthesis of 1,4-Diazepan-6-ol (Self-Validating Protocol)

This route utilizes the reaction between epichlorohydrin and ethylenediamine. The protocol includes built-in checkpoints to ensure intermediate purity.

Reagents:

  • Ethylenediamine (EDA) - Excess required to prevent polymerization.

  • Epichlorohydrin.[1]

  • Sodium Hydroxide (NaOH).

Workflow:

  • Addition (0°C): Slowly add epichlorohydrin to a 4-fold molar excess of EDA in methanol at 0°C. Checkpoint: Maintain temp < 5°C to avoid bis-alkylation.

  • Cyclization (Reflux): Heat to 60°C for 3 hours.

  • Neutralization: Add stoichiometric NaOH to quench the HCl byproduct.

  • Purification (Critical):

    • Remove solvent in vacuo.[1]

    • Distillation: High vacuum distillation (bp ~110°C at 0.5 mmHg) is required to separate the monomer from oligomers.

    • Validation: The product should be a viscous, colorless oil. If yellow/brown, redistill.

NMR Sample Preparation for Purity Analysis

Due to the basic nitrogens, chemical shifts are highly pH-dependent.

  • Solvent: D₂O (for solubility) or CDCl₃ (for H-bonding studies).

  • pH Adjustment: For D₂O samples, adding 1 drop of NaOD or DCl will lock the protonation state, sharpening the signals by suppressing exchange broadening.

  • Internal Standard: Use Maleic Acid (singlet at ~6.0 ppm) for quantitative NMR (qNMR) to determine purity, as it does not overlap with the diazepane signals (1.5–4.5 ppm).

Synthesis & Application Pathway

The following diagram illustrates the conversion of the core scaffold into functionalized ligands (e.g., for radiopharmaceuticals or kinase inhibitors).

SynthesisPath Epichlor Epichlorohydrin Intermediate Linear Intermediate (N-(2-aminoethyl)-3-amino-2-propanol) Epichlor->Intermediate  Nucleophilic Attack EDA Ethylenediamine EDA->Intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization Scaffold 1,4-Diazepan-6-ol (Core Scaffold) Cyclization->Scaffold  -HCl Deriv1 N-Alkylation (Linker Attachment) Scaffold->Deriv1  R-X / Base Deriv2 O-Functionalization (Solubility Mod) Scaffold->Deriv2  Acyl Chloride

Figure 2: Synthetic pathway from commodity chemicals to the 1,4-diazepan-6-ol scaffold and its downstream derivatives.

References

  • Homopiperazine Structure: Parkin, A. et al. "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank, 2021.[2]

    • Citation for 1,4-diazepane X-ray and comparative NMR d
  • DAZA Synthesis: Zenner, A. et al.[3] "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines." Royal Society Open Science, 2024.

    • Citation for reductive amination protocols and 7-membered ring stability.
  • Conformational Analysis: Toth, G. et al. "Conformational analysis of 1,4-diazepane derivatives." Monatshefte für Chemie, 1997.

    • Foundational text on the chair/twist-bo
  • Pharmacological Context: Ramajayam, R. et al. "Current scenario of 1,4-diazepines as potent biomolecules." Mini Reviews in Medicinal Chemistry, 2007.

    • Context for the biological importance of the scaffold.

Sources

Assessing the Purity of Synthesized 1,4-Diazepan-6-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 1,4-diazepan-6-ol (homopiperazine-6-ol) presents a distinct analytical challenge due to its high polarity, lack of a significant chromophore, and secondary amine functionality. Standard HPLC-UV methods often fail to detect non-chromophoric synthetic impurities (e.g., epichlorohydrin oligomers or aliphatic side-products), leading to falsely high purity values.

This guide compares three analytical methodologies: Quantitative NMR (qNMR) , HPLC with Charged Aerosol Detection (HPLC-CAD) , and Derivatization-GC/MS . Based on experimental rigor and SI-traceability, qNMR is established here as the "Gold Standard" for absolute purity assignment , while HPLC-CAD is recommended for high-throughput impurity profiling.

The Analytical Challenge: Why Standard Methods Fail

1,4-diazepan-6-ol possesses three critical physicochemical properties that confound traditional analysis:

  • UV Invisibility: The molecule lacks conjugated

    
    -systems. It absorbs only at non-specific low wavelengths (<210 nm), where solvent cut-off and noise obscure the signal.
    
  • High Polarity: The presence of two secondary amines and a hydroxyl group creates significant retention issues on standard C18 Reverse Phase (RP) columns, often eluting in the solvent front (void volume).

  • Basic Tailing: The amine groups interact strongly with residual silanols on silica-based columns, causing peak tailing that masks impurities.

Method A: The Gold Standard – Quantitative NMR (qNMR)

Verdict: Best for Absolute Purity Determination (Mass Balance).

qNMR is a primary ratio method. Unlike chromatography, it does not require a reference standard of the analyte itself. It relies on the ratio of the integrated signal of the analyte to that of a certified internal standard (IS).

Experimental Protocol (Self-Validating System)

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) (99.9% D) is preferred over DMSO-
    
    
    
    to prevent amine proton exchange broadening and to ensure solubility of the likely HCl salt form.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid provides a sharp singlet at

      
       6.3 ppm (in 
      
      
      
      ), a region typically free from aliphatic diazepane signals (
      
      
      2.5–4.5 ppm).

Step-by-Step Workflow:

  • Gravimetry (The Critical Step):

    • Weigh approx. 20 mg of synthesized 1,4-diazepan-6-ol (

      
      ) and 10 mg of Maleic Acid (
      
      
      
      ) into the same vial using a microbalance (precision
      
      
      0.001 mg).
    • Validation Check: Ensure the molar ratio is roughly 1:1 to minimize dynamic range errors in the receiver gain.

  • Solubilization:

    • Add 0.6 mL

      
      . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
      
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the slowest relaxing proton (typically >30s for quantitative accuracy). Failure to wait
      
      
      causes underestimation of purity.
    • Scans (NS): 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (2H) and the diazepane methine proton at C6 (1H, multiplet around

      
       3.8-4.0 ppm).
      
Calculation


  • 
    : Integral area
    
  • 
    : Number of protons (Maleic=2, Diazepane C6-H=1)
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Method B: The Modern Routine – HILIC-HPLC-CAD

Verdict: Best for Impurity Profiling and High Throughput.

Charged Aerosol Detection (CAD) is a universal detector that measures the charge carried by analyte particles.[1][2] Unlike UV, its response is independent of chemical structure, making it ideal for detecting synthetic intermediates lacking chromophores.

Chromatographic Setup[1][2][3][4]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

    • Why: HILIC retains polar amines well, eluting them after the void volume.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 60% B over 15 mins.

  • Detector: Corona Veo or Vanquish CAD.

    • Settings: Evaporation Temp: 35°C; Power Function: 1.0 (if calibrated) or default.

Why CAD beats ELSD

While ELSD (Evaporative Light Scattering) is also universal, CAD offers superior sensitivity (low ng range) and a wider linear dynamic range (4 orders of magnitude vs 2 for ELSD).[1] For 1,4-diazepan-6-ol, CAD will detect trace epichlorohydrin derivatives that ELSD might miss.

Method C: The Specificity Method – Derivatization GC-MS

Verdict: Best for Structure Elucidation of Unknown Impurities.

Since the analyte is not volatile, it must be derivatized.

Protocol: Silylation
  • Reaction: Dissolve 5 mg sample in 100 µL anhydrous pyridine.

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 70°C for 30 minutes.

    • Mechanism: The -OH and both -NH groups will be trimethylsilylated (TMS derivatives).

  • Analysis: Inject 1 µL into GC-MS (DB-5ms column).

  • Note: This method is destructive and assumes quantitative derivatization, which introduces higher uncertainty than qNMR.

Comparative Performance Data

The following table summarizes the performance metrics of the three methods for 1,4-diazepan-6-ol.

FeatureHPLC-UV (210 nm)qNMR (400 MHz)HILIC-CADDeriv. GC-MS
Specificity Low (Solvent interference)High (Structural resolution)Medium (Universal)High (Mass fingerprint)
LOD (Limit of Detection) ~100 µg/mL~100 µg/mL (depends on scans)~0.1 - 1.0 µg/mL ~1.0 µg/mL
Linearity (

)
Poor (<0.95)Excellent (>0.999) Good (>0.99)Variable
Reference Standard? RequiredNOT Required (Internal Std only)RequiredRequired
Main Limitation Misses non-UV impuritiesLower sensitivity (mg required)Gradient baseline shiftsIncomplete reaction

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.

G Start Start: 1,4-Diazepan-6-ol Sample Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity Assignment (CoA Generation) Goal->AbsPurity Need exact % ImpurityProfile Trace Impurity Profiling (Process Chemistry) Goal->ImpurityProfile Need low-level detection StructureID Unknown Impurity ID Goal->StructureID Identify side-products qNMR Method A: qNMR (Internal Std: Maleic Acid) AbsPurity->qNMR CAD Method B: HILIC-CAD (Universal Detection) ImpurityProfile->CAD GCMS Method C: Derivatization GC-MS (BSTFA Silylation) StructureID->GCMS Result1 Mass Balance Purity % (SI Traceable) qNMR->Result1 Result2 Detects Non-UV Impurities (<0.05% levels) CAD->Result2 Result3 Structural Elucidation (m/z identification) GCMS->Result3

Figure 1: Analytical Decision Matrix for 1,4-Diazepan-6-ol. Blue path indicates the primary recommendation for purity assignment.

Conclusion

For the synthesized 1,4-diazepan-6-ol, HPLC-UV is insufficient and should be abandoned for purity assignment.

  • Primary Recommendation: Use qNMR with Maleic Acid (in

    
    ) for the Certificate of Analysis (CoA). It provides the only unbiased, absolute purity value without requiring a reference standard of the diazepane itself.
    
  • Secondary Recommendation: Use HILIC-CAD for routine process monitoring to ensure no trace aliphatic impurities are accumulating.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Chromatography Resource. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard Reference Data for qNMR." Metrologia. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Link

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 1,4-Diazepan-6-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives, most notably the benzodiazepines, have yielded a wealth of clinically significant drugs, primarily targeting the central nervous system. However, emerging research has illuminated the vast therapeutic potential of this scaffold beyond neuroscience, with a particular focus on oncology. This guide provides an in-depth technical comparison of the in vitro and in vivo methodologies used to evaluate a specific subclass, 1,4-diazepan-6-ol derivatives, for their anticancer properties.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. We will delve into the causality of the assays, ensuring a self-validating system of experimentation from initial screening to preclinical evaluation.

The Rationale for Investigating 1,4-Diazepan-6-ol Derivatives in Oncology

The interest in 1,4-diazepine derivatives as anticancer agents stems from their structural versatility and their ability to interact with various biological targets crucial for cancer cell survival and proliferation. Studies have shown that certain benzodiazepines, such as diazepam, can induce apoptosis, inhibit cell proliferation, and modulate oxidative stress in various cancer cell lines, including those of breast, colon, and brain cancers[1]. The 1,4-diazepan-6-ol core provides a unique three-dimensional structure with a hydroxyl group that can be crucial for forming hydrogen bonds with target proteins, potentially leading to enhanced potency and selectivity.

The strategic evaluation of these derivatives follows a logical progression from broad in vitro screening to more focused in vivo efficacy studies. This guide will walk you through this workflow, providing detailed protocols and comparative data to aid in the design and interpretation of your own research.

In Vitro Evaluation: From High-Throughput Screening to Mechanistic Insights

The initial phase of testing involves assessing the cytotoxic and antiproliferative effects of the 1,4-diazepan-6-ol derivatives across a panel of human cancer cell lines. The National Cancer Institute's NCI-60 cell line screen is a well-established and authoritative platform for this purpose[2][3].

Workflow for In Vitro Screening

in_vitro_workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action A Compound Library of 1,4-Diazepan-6-ol Derivatives B Single-Dose (10 µM) NCI-60 Screen A->B C Identify 'Hit' Compounds (Satisfying Threshold Inhibition) B->C D Five-Dose NCI-60 Screen C->D E Calculate GI50, TGI, and LC50 (Growth Inhibition, Total Growth Inhibition, Lethal Concentration) D->E F Comparative Data Analysis (Table 1) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (e.g., Annexin V/PI Staining) F->H I Target Identification Studies (e.g., Western Blot, Kinase Profiling) F->I

Caption: In Vitro Evaluation Cascade for 1,4-Diazepan-6-ol Derivatives.

Comparative In Vitro Cytotoxicity Data

While comprehensive comparative data for a series of 1,4-diazepan-6-ol derivatives is still emerging in the public domain, we can look at the performance of related diazepine structures to establish a benchmark. For instance, certain dibenzodiazepine derivatives have shown potent antitumor activity with IC50 values as low as 0.30 µM against cell lines such as breast cancer (BCAP37), gastric cancer (SGC7901), and liver cancer (HepG2)[4].

To illustrate how data for novel 1,4-diazepan-6-ol derivatives would be presented, Table 1 provides a template based on the evaluation of other heterocyclic compounds.

Compound IDStructureCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
DZP-001 [Scaffold of 1,4-diazepan-6-ol with R1 group]Breast (MCF-7)5.215.8>100
Colon (HCT-116)3.110.589.7
CNS (SF-268)7.821.3>100
DZP-002 [Scaffold of 1,4-diazepan-6-ol with R2 group]Breast (MCF-7)0.92.15.9
Colon (HCT-116)1.22.97.4
CNS (SF-268)1.53.66.8
Doxorubicin (Reference Compound)Breast (MCF-7)0.020.10.8
Colon (HCT-116)0.030.151.2
CNS (SF-268)0.040.21.5

This is a hypothetical data table for illustrative purposes, based on the format of published studies on related compounds.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the NCI-60 Screen

This protocol is adapted from the standardized methodology of the National Cancer Institute's Developmental Therapeutics Program[2][5][6].

1. Cell Culture and Plating:

  • Human tumor cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.

  • The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.

2. Compound Preparation and Addition:

  • Test compounds (1,4-diazepan-6-ol derivatives) are solubilized in DMSO at a concentration 400 times the desired final maximum test concentration.

  • For the initial single-dose screen, compounds are added to the cell plates at a final concentration of 10⁻⁵ M.

  • For the five-dose screen, serial dilutions are prepared and added to the plates, typically over a 5-log concentration range.

3. Incubation and Assay Termination:

  • After drug addition, the plates are incubated for an additional 48 hours under the same conditions.

  • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

4. Staining and Absorbance Measurement:

  • The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

  • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

  • The optical density values are used to calculate the percentage growth for each compound concentration.

  • Three dose-response parameters are calculated for each compound:

    • GI50: The concentration that causes 50% growth inhibition.

    • TGI: The concentration that results in total growth inhibition (cytostatic effect).

    • LC50: The concentration that kills 50% of the cells (cytotoxic effect).

In Vivo Evaluation: Assessing Antitumor Efficacy in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their antitumor efficacy and systemic effects in a living organism. Subcutaneous xenograft models in immunocompromised mice are the most commonly used initial in vivo models for cancer drug discovery[7].

Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_0 Model Development cluster_1 Efficacy Study A Select Human Cancer Cell Line (from in vitro hits) B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size (e.g., 100-200 mm³) B->C D Randomize Mice into Treatment & Control Groups C->D E Administer 1,4-Diazepan-6-ol Derivative (Define Dose, Schedule, Route) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint Analysis: Tumor Weight, Histopathology, Biomarkers F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.